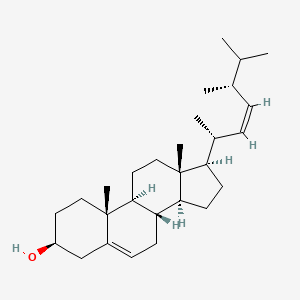Ergosta-5,22(Z)-dien-3beta-ol
CAS No.: 57637-04-4
Cat. No.: VC18458835
Molecular Formula: C28H46O
Molecular Weight: 398.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57637-04-4 |
|---|---|
| Molecular Formula | C28H46O |
| Molecular Weight | 398.7 g/mol |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7-/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 |
| Standard InChI Key | OILXMJHPFNGGTO-DQFGDDFMSA-N |
| Isomeric SMILES | C[C@H](/C=C\[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
| Canonical SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Ergosta-5,22(Z)-dien-3β-ol belongs to the ergosterol family, characterized by a tetracyclic cyclopentanophenanthrene skeleton with double bonds at positions 5 and 22(Z). The Z-configuration at the 22nd carbon distinguishes it from other ergosterol derivatives, influencing its molecular interactions and biological activity .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.7 g/mol |
| CAS Registry Number | 57637-04-4 |
| IUPAC Name | (3β)-Ergosta-5,22(Z)-dien-3-ol |
| Melting Point | Not reported |
| Solubility | Lipophilic |
The compound’s lipophilicity enables integration into cellular membranes, modulating fluidity and permeability. Its structural resemblance to cholesterol allows competitive displacement in lipid bilayers, a property exploited in membrane biology studies.
Biosynthesis and Industrial Production
Natural Biosynthesis
In fungi, ergosta-5,22(Z)-dien-3β-ol is synthesized via the mevalonate pathway, where squalene undergoes cyclization to form lanosterol, followed by enzymatic modifications including desaturation and methylation. The Δ22-desaturase enzyme introduces the Z-configured double bond, a step critical for fungal membrane integrity.
Fermentation-Based Production
Industrial synthesis leverages fungal fermentation using Saccharomyces cerevisiae or Aspergillus species. Key steps include:
-
Strain Optimization: Genetic engineering enhances yield by upregulating ergosterol biosynthesis genes.
-
Extraction: Cell lysis followed by solvent partitioning (e.g., hexane-ethanol mixtures).
-
Purification: Column chromatography or crystallization achieves >95% purity.
Biological Activities and Mechanisms
Membrane Modulation
Ergosta-5,22(Z)-dien-3β-ol integrates into lipid rafts, altering membrane fluidity and affecting signal transduction pathways. In Gyromitra esculenta, this sterol constitutes 12–18% of membrane lipids, conferring thermal stability .
Anti-Carcinogenic Effects
Brassicasterol, a metabolite, inhibits bladder carcinogenesis in rodent models by downregulating NF-κB and COX-2 pathways. At 50 μM, it reduces tumor incidence by 40% compared to controls.
Anti-Infective Properties
The compound demonstrates dual activity:
-
Anti-HSV-1: IC₅₀ of 8.2 μM by blocking viral entry via glycoprotein interactions.
-
Anti-Mycobacterial: MIC of 16 μg/mL against Mycobacterium tuberculosis through cell wall disruption.
Recent Research Advancements
Aromatase Inhibition
In silico docking studies reveal ergosta-5,22(Z)-dien-3β-ol binds to the aromatase active site (PDB: 3EQM) with a binding energy of −9.2 kcal/mol, comparable to letrozole (−10.1 kcal/mol) . This suggests potential for breast cancer therapy, though in vitro validation is pending .
Structural Elucidation
X-ray crystallography (CCDC 2072585) confirms the Z-configuration at C22, with a dihedral angle of 178.5° between C21–C22 and C23–C24 . The 3β-hydroxyl group forms hydrogen bonds with adjacent membrane phospholipids, stabilizing its orientation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume